molecular formula C12H18N2 B040340 Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- CAS No. 114200-22-5

Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-

Cat. No. B040340
M. Wt: 190.28 g/mol
InChI Key: KSLUMHAOCHAMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-, also known as BTCP, is a chemical compound that has been extensively studied for its potential as a psychoactive substance. BTCP is a member of the piperidine class of compounds and has been shown to have a range of effects on the central nervous system. In

Mechanism Of Action

The exact mechanism of action of Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- is not fully understood. However, it is believed that Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-.

Biochemical And Physiological Effects

Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- has been shown to have a range of biochemical and physiological effects. Studies have shown that Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- can increase dopamine and serotonin levels in the brain, which can lead to feelings of euphoria and increased energy. Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- has also been shown to have analgesic and anticonvulsant properties, which make it a potential candidate for the treatment of pain and epilepsy.

Advantages And Limitations For Lab Experiments

One advantage of Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- is that it has been extensively studied, and its effects on the central nervous system are well understood. This makes it a useful tool for studying the dopamine and serotonin neurotransmitter systems. One limitation of Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- is that it has potential psychoactive effects, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- research. One area of research is the development of new Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- analogs that have improved pharmacological properties. Another area of research is the investigation of the potential therapeutic uses of Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-, such as the treatment of pain and epilepsy. Finally, there is a need for further research into the mechanism of action of Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-, which could lead to the development of new drugs that target the dopamine and serotonin neurotransmitter systems.
Conclusion:
In conclusion, Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- is a chemical compound that has been extensively studied for its potential as a psychoactive substance. Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- has a range of effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmitter systems. Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- has also been shown to have analgesic and anticonvulsant properties. While there are limitations to the use of Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- in lab experiments, it remains a useful tool for studying the dopamine and serotonin neurotransmitter systems. There are several future directions for Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- research, including the development of new Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- analogs and the investigation of its potential therapeutic uses.

Synthesis Methods

The synthesis of Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- is a complex process that involves several steps. The first step is the preparation of the starting material, which is bicyclo[3.1.0]hexane-3-carboxylic acid. This is achieved by a series of reactions involving the oxidation of norbornene and subsequent hydrolysis. The carboxylic acid is then converted to the corresponding acid chloride, which is reacted with piperidine to yield Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-.

Scientific Research Applications

Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- has been the subject of extensive research in the field of neuroscience due to its potential as a psychoactive substance. Studies have shown that Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- has a range of effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmitter systems. Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- has also been shown to have analgesic and anticonvulsant properties.

properties

CAS RN

114200-22-5

Product Name

Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

3-piperidin-1-ylbicyclo[3.1.0]hexane-3-carbonitrile

InChI

InChI=1S/C12H18N2/c13-9-12(7-10-6-11(10)8-12)14-4-2-1-3-5-14/h10-11H,1-8H2

InChI Key

KSLUMHAOCHAMSX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2(CC3CC3C2)C#N

Canonical SMILES

C1CCN(CC1)C2(CC3CC3C2)C#N

synonyms

Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- (9CI)

Origin of Product

United States

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